Cas no 55079-96-4 (2-Propenamide, N-[1,1-dimethyl-3-(1-piperidinyl)butyl]-)

2-Propenamide, N-[1,1-dimethyl-3-(1-piperidinyl)butyl]- structure
55079-96-4 structure
Product Name:2-Propenamide, N-[1,1-dimethyl-3-(1-piperidinyl)butyl]-
CAS No:55079-96-4
MF:C14H26N2O
MW:238.369043827057
CID:352893
PubChem ID:21514643
Update Time:2025-04-19

2-Propenamide, N-[1,1-dimethyl-3-(1-piperidinyl)butyl]- Chemical and Physical Properties

Names and Identifiers

    • 2-Propenamide, N-[1,1-dimethyl-3-(1-piperidinyl)butyl]-
    • N-(2-methyl-4-piperidin-1-ylpentan-2-yl)prop-2-enamide
    • N-[2-Methyl-4-(piperidin-1-yl)pentan-2-yl]prop-2-enamide
    • 55079-96-4
    • SCHEMBL11846088
    • JKQZKTYYAVEQNA-UHFFFAOYSA-N
    • DTXSID00615411
    • N-(1,1-dimethyl-3-piperidinobutyl)acrylamide
    • Inchi: 1S/C14H26N2O/c1-5-13(17)15-14(3,4)11-12(2)16-9-7-6-8-10-16/h5,12H,1,6-11H2,2-4H3,(H,15,17)
    • InChI Key: JKQZKTYYAVEQNA-UHFFFAOYSA-N
    • SMILES: O=C(C=C)NC(C)(C)CC(C)N1CCCCC1

Computed Properties

  • Exact Mass: 238.20468
  • Monoisotopic Mass: 238.204513457g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 32.3Ų

Experimental Properties

  • PSA: 32.34
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